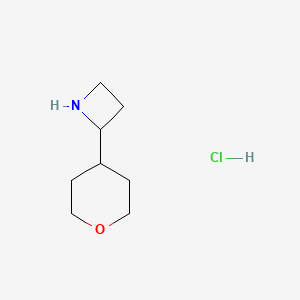
2-(Oxan-4-yl)azetidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(Oxan-4-yl)azetidine hydrochloride” is a chemical compound with the CAS number 2138073-30-8 . It has a molecular weight of 177.67 and a molecular formula of C8H16ClNO .
Synthesis Analysis
The synthesis of azetidines, including “this compound”, can be accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction .Molecular Structure Analysis
The molecular structure of “this compound” includes a four-membered azetidine ring and an oxan-4-yl group . The InChI code for this compound is available, but the specific key is not provided .作用機序
Mode of Action
Azetidines, a class of compounds to which 2-(oxan-4-yl)azetidine hydrochloride belongs, are known for their unique reactivity driven by considerable ring strain . This reactivity can be triggered under appropriate reaction conditions .
Biochemical Pathways
Given the unique reactivity of azetidines, it is plausible that this compound could interact with a variety of biochemical pathways .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As a new chemical entity, further studies are needed to elucidate these effects .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the activity of this compound .
実験室実験の利点と制限
One of the primary advantages of using 2-(Oxan-4-yl)azetidine hydrochloride in lab experiments is its potent anti-cancer activity. This makes it an excellent candidate for developing new anti-cancer drugs. However, one of the limitations of using this compound is its toxicity, which can make it challenging to work with in lab settings.
将来の方向性
There are several future directions for research on 2-(Oxan-4-yl)azetidine hydrochloride. One of the primary areas of focus is its potential use in developing new anti-cancer drugs. Additionally, researchers are exploring its potential applications in other fields such as organic synthesis and material science. Further studies are needed to fully understand the mechanism of action of this compound and to explore its potential applications in different fields of scientific research.
合成法
The synthesis of 2-(Oxan-4-yl)azetidine hydrochloride can be achieved through a multistep process. One of the commonly used methods involves the reaction of 1,4-butanediol with phosgene to form 4-oxanone-2-carbonyl chloride, which is then reacted with azetidine to form the desired compound. Other methods involve the use of different starting materials and reagents, but the overall process remains similar.
科学的研究の応用
2-(Oxan-4-yl)azetidine hydrochloride has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of focus has been its use in medicinal chemistry as a potential drug candidate. Studies have shown that this compound exhibits significant anti-cancer activity and can be used to develop new anti-cancer drugs.
特性
IUPAC Name |
2-(oxan-4-yl)azetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-4-9-8(1)7-2-5-10-6-3-7;/h7-9H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQGHDFHFKDYPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C2CCOCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2621868.png)
![N-[(1-Benzylimidazol-2-yl)methyl]-2-chloro-N-methylpropanamide](/img/structure/B2621870.png)

![2,2,2-trifluoro-N-[4-(trifluoroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-5-yl]acetamide](/img/structure/B2621873.png)
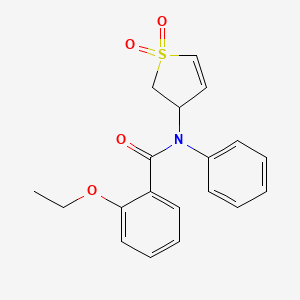
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)methanesulfonamide](/img/structure/B2621877.png)
![Ethyl 4-[[2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate](/img/structure/B2621883.png)
![[1-benzyl-3-(3-methoxyphenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2621884.png)
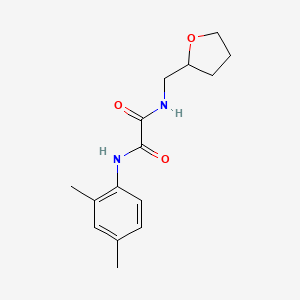
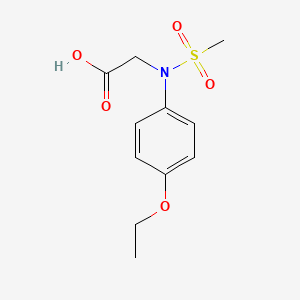
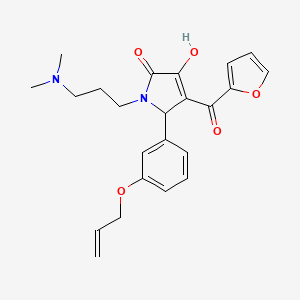
![1-(4-methoxyphenyl)-N-{4-[4-(2-methylphenyl)piperazine-1-carbonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2621889.png)
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-hydroxypyridine-3-carboxamide](/img/structure/B2621890.png)
